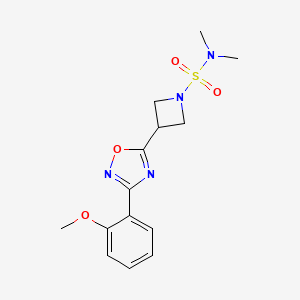

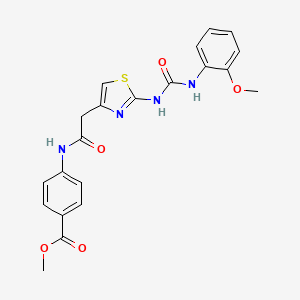

![molecular formula C15H13N5O3 B2955599 N-(2-(1H-咪唑并[1,2-b]吡唑-1-基)乙基)-5-(呋喃-2-基)异恶唑-3-甲酰胺 CAS No. 1797680-50-2](/img/structure/B2955599.png)

N-(2-(1H-咪唑并[1,2-b]吡唑-1-基)乙基)-5-(呋喃-2-基)异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

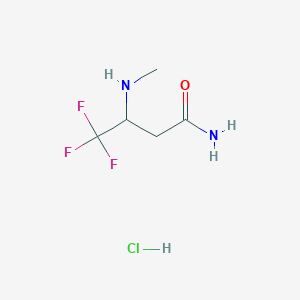

The compound “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide” is a complex organic molecule that contains several interesting functional groups. These include an imidazo[1,2-b]pyrazole group, an isoxazole group, and a furan ring . These groups are common in pharmaceutical chemistry and organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings can participate in a variety of chemical reactions and can significantly influence the physical and chemical properties of the compound .Chemical Reactions Analysis

The imidazo[1,2-b]pyrazole group in the compound can undergo a variety of chemical reactions. For example, it can undergo a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .科学研究应用

抗白血病活性

已探索与 N-(2-(1H-咪唑并[1,2-b]吡唑-1-基)乙基)-5-(呋喃-2-基)异恶唑-3-甲酰胺 相关的化合物对它们的潜在抗白血病活性。Earl 和 Townsend (1979 年) 合成了某些甲酰胺的呋喃基和吡喃基衍生物,并测试了它们的抗白血病活性,在体内显示出有希望的结果 (Earl 和 Townsend,1979 年)。

抗菌活性

Idhayadhulla、Kumar 和 Abdul (2012 年) 研究了新系列的吡唑和咪唑衍生物,展示了它们的抗菌活性。这与该化合物在类似应用中的潜力一致 (Idhayadhulla 等人,2012 年)。

细胞渗透性

Liu 和 Kodadek (2009 年) 研究了吡咯-咪唑 (Py-Im) 聚酰胺的细胞渗透性,该类化合物与所讨论的化合物相关。他们的研究强调了化学结构在确定细胞摄取效率中的重要性 (Liu 和 Kodadek,2009 年)。

DNA 识别和结合

Chavda 等人 (2010 年) 使用含有咪唑和吡咯的聚酰胺进行了 DNA 识别研究,与所讨论化合物的结构特征相关。这项研究提供了对这些化合物在基因表达控制和医学应用中的潜力的见解 (Chavda 等人,2010 年)。

作用机制

Target of Action

The compound, also known as “5-(furan-2-yl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-3-carboxamide”, primarily targets the mTOR (mammalian target of rapamycin) pathway . mTOR is a serine/threonine protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .

Mode of Action

The compound acts as an ATP-competitive mTOR inhibitor . It binds to the ATP-binding cleft of mTOR, which inhibits the phosphorylation of key proteins involved in the mTOR signaling pathway . This results in the suppression of the pathway and leads to the inhibition of cell growth and proliferation .

Biochemical Pathways

The compound affects the mTOR signaling pathway, which has downstream effects on several processes including protein synthesis, cell cycle progression, and autophagy . Specifically, it suppresses the phosphorylation of AKT and S6 at the cellular level , which are key proteins in the mTOR pathway.

Pharmacokinetics

The compound’s solubility and metabolic stability are crucial factors that can impact its bioavailability and efficacy .

Result of Action

The compound exhibits significant anti-proliferative activity, especially against non-small cell lung cancer A549 and H460 . It induces G1-phase cell cycle arrest and suppresses the phosphorylation of AKT and S6 at the cellular level . Moreover, an obvious anticancer effect of the compound in vivo was observed in established nude mice A549 xenograft model .

属性

IUPAC Name |

5-(furan-2-yl)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3/c21-15(11-10-13(23-18-11)12-2-1-9-22-12)16-5-6-19-7-8-20-14(19)3-4-17-20/h1-4,7-10H,5-6H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCHTXULIGWQKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)NCCN3C=CN4C3=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

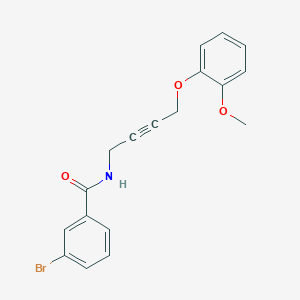

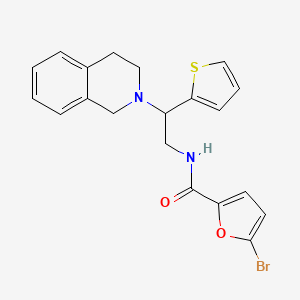

![2-(4-cyclohexylpiperazino)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2955530.png)

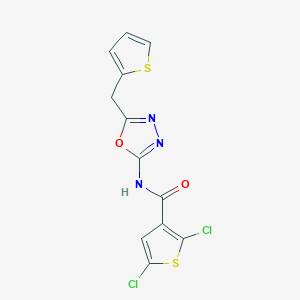

![5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955534.png)

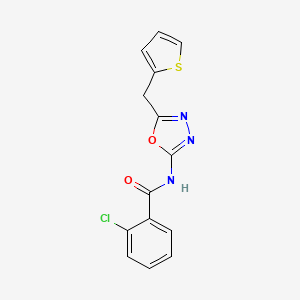

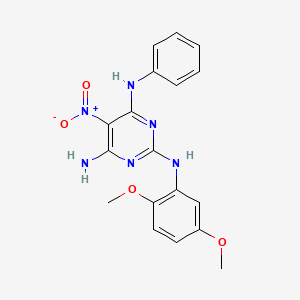

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2955535.png)